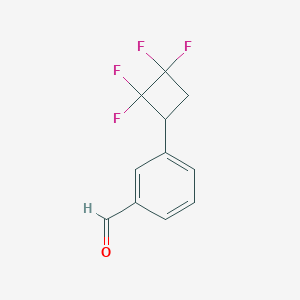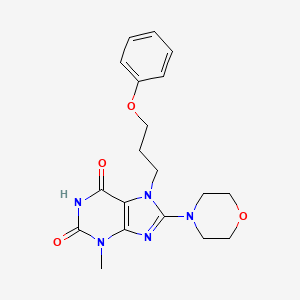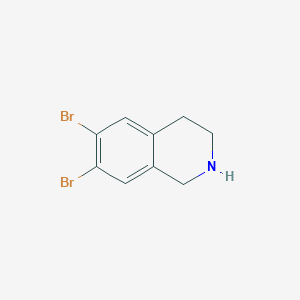![molecular formula C12H7ClN2OS B2899186 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol CAS No. 2253736-68-2](/img/structure/B2899186.png)
2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol” is a heterocyclic compound containing a thieno[2,3-d]pyridazine ring substituted with a phenol group at the 2-position and a chlorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyridazine ring, which is a bicyclic structure containing a thiophene ring fused with a pyridazine ring . The phenol group at the 2-position and the chlorine atom at the 4-position would be key functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenol and chlorine groups, as well as the nitrogen atoms in the pyridazine ring . The phenol group could potentially undergo reactions typical of alcohols and phenols, while the chlorine atom could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar phenol group and the electronegative chlorine atom could impact its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit cell proliferation. It has been tested against various human tumor cell lines, with certain derivatives demonstrating potent activity . The compound’s efficacy in inducing apoptosis and its role in the apoptotic cascade make it a candidate for further investigation as a therapeutic agent in oncology.
Pharmacological Applications
In pharmacology, derivatives of this compound have been explored for their broad spectrum of activities. They have been found to possess properties such as antimicrobial, antidepressant, anti-hypertensive, and antiplatelet activities . This versatility makes it a valuable pharmacophore in drug discovery and development.
Material Science
The compound’s derivatives are used in material science, particularly in the synthesis of diverse polysubstituted compounds. These compounds are significant due to their varied ring substituents, which can be tailored for specific material properties .
Biological Studies
Biologically, the compound’s derivatives have been demonstrated to possess a range of activities, including antipyretic, anti-inflammatory, analgesic, and anticonvulsant properties . This makes them useful in studying biological pathways and developing treatments for various conditions.
Environmental Science
In environmental science, the compound’s derivatives, particularly those used as agrochemicals, play a role in managing crop health and yield. They have herbicidal properties and can be used to control unwanted plant growth without harming the crops .
Analytical Methods
The compound and its derivatives can be used in analytical chemistry for the development of new assays and diagnostic tools. Their binding affinities and interactions with various biological molecules can be studied to design sensitive and specific analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been reported to interact with various biological targets, leading to a broad spectrum of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities .
properties
IUPAC Name |
2-(4-chlorothieno[2,3-d]pyridazin-7-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-12-8-5-6-17-11(8)10(14-15-12)7-3-1-2-4-9(7)16/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVKNLNYHXWLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C3=C2SC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899106.png)
![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)
![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)
